

Spectroscopic Profile of But-3-en-2-amine: A Technical Guide

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Compound of Interest

Compound Name: *But-3-EN-2-amine*

Cat. No.: *B3051532*

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This technical guide provides a comprehensive overview of the spectroscopic data for **But-3-en-2-amine** (CAS No: 34375-90-1), a valuable building block in organic synthesis.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside generalized experimental protocols.

Chemical Structure and Properties

- IUPAC Name: **But-3-en-2-amine**
- Molecular Formula: C_4H_9N ^[1]
- Molecular Weight: 71.12 g/mol ^[1]
- Synonyms: 1-Methylallylamine, 3-Amino-1-butene^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **But-3-en-2-amine**. These predictions are derived from the analysis of its chemical structure and typical spectroscopic values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 5.8 - 5.9	ddd	1H	H-3
~ 5.0 - 5.2	m	2H	H-4
~ 3.3 - 3.5	m	1H	H-2
~ 1.5 (broad)	s	2H	-NH ₂
~ 1.1 - 1.2	d	3H	H-1

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 145	C-3
~ 112 - 115	C-4
~ 48 - 52	C-2
~ 22 - 25	C-1

Infrared (IR) Spectroscopy

As a primary aliphatic amine, **But-3-en-2-amine** is expected to exhibit characteristic IR absorption bands.^{[2][3]}

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3380 - 3450	Medium	Asymmetric N-H stretch
~ 3300 - 3350	Medium	Symmetric N-H stretch
~ 3080	Medium	=C-H stretch
~ 2970	Strong	C-H stretch (aliphatic)
~ 1640	Medium	C=C stretch
~ 1590 - 1650	Medium	N-H bend (scissoring)
~ 1450	Medium	C-H bend (aliphatic)
~ 1000 - 1250	Medium-Weak	C-N stretch
~ 910 and 990	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **But-3-en-2-amine** is expected to be governed by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Alpha-cleavage is a characteristic fragmentation pattern for aliphatic amines.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
71	[C ₄ H ₉ N] ⁺ (Molecular Ion)
56	[M - CH ₃] ⁺
44	[CH(NH ₂)=CH ₂] ⁺
30	[CH ₂ =NH ₂] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid amine like **But-3-en-2-amine**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **But-3-en-2-amine** for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
 - Gently vortex the vial until the sample is completely dissolved.
 - Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition (400 MHz Spectrometer):
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - For ^1H NMR: Utilize a standard single-pulse sequence. Acquire a suitable number of scans (e.g., 16) with a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR: Employ a proton-decoupled single-pulse sequence. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of **But-3-en-2-amine** directly onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.
- Instrument Setup and Data Acquisition:
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty salt plates.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

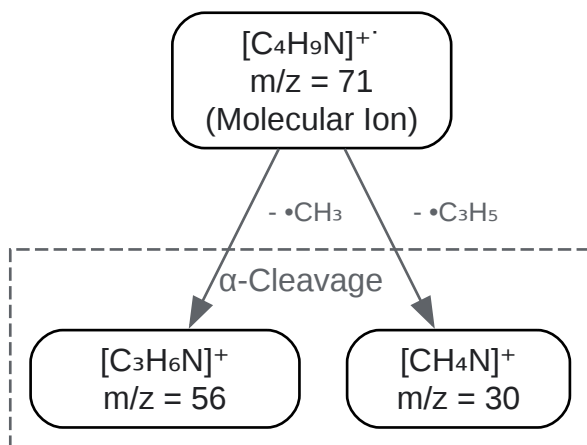
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **But-3-en-2-amine** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further dilute this stock solution to a final concentration of around 10-100 $\mu\text{g/mL}$.[\[4\]](#)
- Instrument Setup and Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
 - Utilize a standard electron ionization energy of 70 eV.
 - The ions generated are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

- The detector records the abundance of each ion.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary alpha-cleavage fragmentation pathway for **But-3-en-2-amine** in mass spectrometry.



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